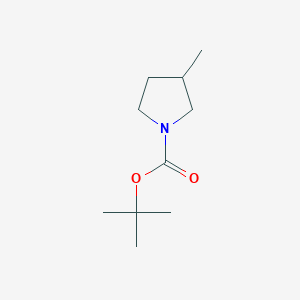

Tert-butyl 3-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXFBJIDTLTFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methylpyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the protection of amines using carbamates. The tert-butyl group is often used as a protecting group for amines due to its stability and ease of removal under acidic conditions . The synthesis typically involves the reaction of tert-butyl chloroformate with 3-methylpyrrolidine in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl 3-methylpyrrolidine-1-carboxylate is extensively used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of biologically active molecules and peptides.

Medicine: Utilized in drug development for the synthesis of pharmaceutical intermediates.

Industry: Applied in catalysis and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpyrrolidine-1-carboxylate involves its role as a protecting group for amines. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the compounds it interacts with .

Comparison with Similar Compounds

Structural and Functional Analysis

- Methyl vs. Hydroxymethyl: The hydroxymethyl analog (C11H21NO3, MW 215.29) introduces hydrogen-bonding capacity, improving aqueous solubility compared to the methyl variant .

- Hydroxy vs. Trifluoromethyl : The hydroxy group () increases reactivity toward oxidation, while the trifluoromethyl group () enhances thermal stability and lipophilicity, critical for CNS-targeting drugs.

- Ethynyl Group : The ethynyl substituent () provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid bioconjugation.

- Acetyl and Carbamoyl Groups : These substituents () modulate electronic and steric profiles, influencing binding affinity in enzyme inhibitors.

Stability and Reactivity

- The tert-butyl carbamate group in all compounds offers hydrolytic stability under basic conditions, protecting the amine during synthesis .

- Hydroxy-containing derivatives (e.g., ) require anhydrous storage to prevent decomposition, whereas methyl or trifluoromethyl analogs exhibit greater ambient stability .

- The ethynyl group () may necessitate inert atmospheres to prevent premature oxidation or polymerization.

Biological Activity

Tert-butyl 3-methylpyrrolidine-1-carboxylate (TBMPC) is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and case studies highlighting its pharmacological properties.

Chemical Structure and Properties

TBMPC is characterized by a pyrrolidine ring with a tert-butyl group and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 171.24 g/mol. The presence of the tert-butyl group enhances the compound's lipophilicity and stability, making it suitable for various biological applications.

The biological activity of TBMPC is primarily attributed to its interactions with specific biological targets, including:

- Enzyme Inhibition : TBMPC has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to selectively bind to enzyme active sites, modulating their activity.

- Receptor Modulation : Preliminary studies suggest that TBMPC may act as an agonist for adrenergic receptors, particularly beta-3 adrenergic receptors. This interaction could have implications for metabolic regulation and obesity treatment.

Antiviral Properties

Research indicates that TBMPC exhibits antiviral properties, potentially making it a candidate for developing treatments against viral infections. Its mechanism may involve disrupting viral replication processes or enhancing host immune responses.

Metabolic Regulation

The compound's ability to engage with beta-adrenergic receptors suggests its role in metabolic regulation. Studies have indicated that compounds targeting these receptors can influence fat metabolism and energy expenditure, providing insights into obesity management strategies.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

- A study evaluated the interaction of TBMPC with various metabolic enzymes. Results indicated significant inhibition of enzyme activity at specific concentrations, suggesting a dose-dependent relationship that merits further investigation into its therapeutic potential.

- Beta-Adrenergic Receptor Agonism :

-

Antiviral Activity Assessment :

- A preliminary screening against common viral pathogens revealed that TBMPC exhibited moderate antiviral activity, particularly against influenza viruses. Further studies are needed to elucidate the specific mechanisms involved in this antiviral effect.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-methylpyrrolidine-1-carboxylate, and what reaction conditions are critical for high yield?

The compound is typically synthesized via multi-step protocols. A common approach involves:

- Starting materials : Pyrrolidine derivatives (e.g., tert-butyl 3-aminomethylpyrrolidine-1-carboxylate) and methylating agents like iodomethane or dimethyl sulfate .

- Key steps : Alkylation of the pyrrolidine nitrogen, followed by esterification with tert-butyl chloroformate.

- Critical conditions : Use of anhydrous solvents (e.g., THF) and bases (e.g., triethylamine) to minimize hydrolysis. Reaction temperatures are maintained at 0–25°C to control exothermicity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of This compound?

- NMR :

- ¹H NMR : Signals for the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine protons (δ ~3.0–3.5 ppm for N-CH₂, δ ~1.6–2.0 ppm for methyl groups).

- ¹³C NMR : Peaks at ~80 ppm (tert-butyl carbonyl), ~28 ppm (tert-butyl CH₃), and ~45–55 ppm (pyrrolidine carbons) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in substitution or coupling reactions?

The tert-butyl group creates steric bulk, which:

- Slows nucleophilic substitution at the carbamate nitrogen due to restricted access to the reaction site.

- Enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by directing reagents to less hindered positions .

- Stabilizes intermediates in catalytic cycles (e.g., palladium-mediated couplings) by preventing undesired side reactions . Experimental validation using analogs (e.g., methyl vs. tert-butyl esters) is recommended to quantify steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no activity)?

Discrepancies may arise from:

- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength). Standardize protocols using validated kits (e.g., Thermo Fisher’s Z’-LYTE assays) .

- Purity issues : Ensure compound purity (>95% by HPLC) and confirm absence of residual solvents (e.g., DMSO) that may interfere with assays .

- Structural analogs : Compare activity of this compound with its deprotected analog (3-methylpyrrolidine) to assess the role of the carbamate group .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

- DFT calculations : Optimize the compound’s geometry and calculate electrostatic potential maps to identify reactive sites (e.g., carbamate carbonyl for hydrogen bonding) .

- Docking studies : Use software like AutoDock Vina to model binding poses with targets (e.g., kinases, GPCRs). Focus on the pyrrolidine ring’s conformational flexibility and tert-butyl group’s hydrophobic interactions .

- Validation : Cross-reference computational results with mutagenesis data (e.g., alanine scanning of target residues) .

Methodological Guidance

Q. What experimental design is recommended to optimize the compound’s catalytic activity in asymmetric synthesis?

- Parameter screening : Use Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading, solvent polarity).

- Catalyst selection : Test chiral ligands (e.g., BINOL-derived phosphoramidites) with palladium or rhodium catalysts .

- Analytical monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak columns) .

Q. How can the compound’s stability under acidic or basic conditions be assessed for drug formulation studies?

- Forced degradation : Expose the compound to 0.1M HCl (37°C, 24h) and 0.1M NaOH (37°C, 24h).

- Analysis : Monitor degradation by LC-MS. The tert-butyl ester is prone to hydrolysis under acidic conditions, yielding 3-methylpyrrolidine and CO₂ .

- Stabilization : Use lyophilization or encapsulation in PEG matrices to protect against moisture .

Comparative Analysis

Q. How does substituting the tert-butyl group with smaller esters (e.g., methyl) affect the compound’s pharmacokinetic properties?

- Lipophilicity : Replace tert-butyl with methyl reduces LogP by ~1.5 units, improving aqueous solubility but decreasing membrane permeability .

- Metabolic stability : Methyl esters are more susceptible to esterase cleavage compared to tert-butyl, shortening half-life in vivo .

- Experimental validation : Use parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.